molecular formula C13H11N3OS B010849 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide CAS No. 107363-01-9

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

Cat. No. B010849
M. Wt: 257.31 g/mol
InChI Key: OLGOTFKDOTUCRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide involves various chemical reactions that yield structurally complex and functionally diverse molecules. For instance, the synthesis of 2-(Benzo[b]thiophene-3-yl)-1-vinylpyrrole, a structurally related compound, is achieved through the reaction of 3-acetylbenzo[b]thiophene oxime and acetylene in a flow system with KOH-DMSO at 120 degrees Celsius over 5 hours, resulting in a 68% yield. Subsequent devinylation and trifluoroacetylation steps yield the corresponding pyrroles and BODIPY fluorophores, indicating the complexity and versatility of the synthetic routes (Schmidt et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral characterization, plays a crucial role in confirming the structure of synthesized compounds. For example, a novel pyrazole derivative was characterized by elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies, highlighting the importance of comprehensive structural analysis in the field of synthetic chemistry (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and transformations of these compounds are of significant interest. For instance, 3-Chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was synthesized through the reaction of specific precursors, showcasing the diverse chemical reactions these compounds undergo (Naganagowda et al., 2014).

Physical Properties Analysis

The physical properties, such as optical properties, play a vital role in determining the applications of these compounds. The synthesized pyrroles and BODIPY fluorophores exhibit promising optical properties, with the BODIPY fluorophore displaying intense red-shifted fluorescence emission, indicating potential applications in the field of optical materials and sensors (Schmidt et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these compounds under different conditions. For example, the synthesis and characterization of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into the compound's reactivity, showing the formation of dimers through multiple interactions, which is essential for the development of new materials and pharmaceuticals (Singh et al., 2013).

Scientific Research Applications

Chemistry and Properties of Pyrrole Derivatives

Pyrrole derivatives, including those fused with benzothiophene, exhibit significant biological and electrochemical activity. Studies have highlighted the versatility of pyrrole-based compounds in medicinal chemistry, emphasizing their role in developing drugs for treating human diseases. The pyrrolidine ring, a key feature in these derivatives, is appreciated for its ability to explore pharmacophore space efficiently due to sp3 hybridization, contributing to stereochemistry and increasing three-dimensional coverage. This aspect suggests that 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide could have notable applications in drug discovery and development, offering target selectivity and novel biological profiles (Petri et al., 2021).

Applications in Coordination Chemistry

Compounds containing benzothiophene units have been extensively reviewed for their coordination chemistry, revealing a broad spectrum of interactions and complex formations with metals. These interactions are crucial for developing materials with unique spectroscopic properties, magnetic properties, and electrochemical activities. The structural framework of benzothiophene, when integrated with pyrrole and carbohydrazide groups, could enhance these properties, making 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide a potential candidate for advanced material science applications and the development of novel coordination compounds (Boča et al., 2011).

Role in Heterocyclic Chemistry and Drug Design

The integration of heterocyclic compounds, such as pyrrole and benzothiophene derivatives, in drug design is well-documented. These compounds are pivotal in creating bioactive molecules with enhanced pharmacological profiles. Given the inherent biological activity associated with both pyrrole and benzothiophene rings, 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide could play a significant role in synthesizing new pharmacophores with potential anticancer, antimicrobial, and antiviral properties (Li Petri et al., 2020).

Safety And Hazards


  • Toxicity : Toxicity data are scarce; caution is advised.

  • Handling Precautions : Standard laboratory safety practices apply.

  • Environmental Impact : Disposal methods should be environmentally responsible.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or biological probe.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize properties.

  • Pharmacological Screening : Assess its activity against specific targets.

  • Computational Modeling : Predict its interactions with biomolecules.


Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOTFKDOTUCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377086
Record name 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

CAS RN

107363-01-9
Record name 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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